molecular formula C17H19N3O4S B5918137 1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine

1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine

Cat. No. B5918137
M. Wt: 361.4 g/mol
InChI Key: GJBDQJCKYVOREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylsulfonyl)-4-(2-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Additionally, this compound has been shown to have antioxidant properties and to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine in lab experiments is its potential as a therapeutic agent. This compound has been shown to exhibit various activities that make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are various future directions for the study of 1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine. One direction is the development of new drugs based on this compound. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential therapeutic applications. Furthermore, the potential toxicity and safety of this compound need to be investigated further. Finally, the development of new synthesis methods for this compound could also be an area of future research.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potential as a therapeutic agent has been studied extensively, and it has been found to exhibit various activities that make it a promising candidate for the development of new drugs. Further studies are needed to determine the exact mechanism of action, potential toxicity, and safety of this compound. Additionally, the development of new synthesis methods and the investigation of new therapeutic applications could be areas of future research.

Synthesis Methods

The synthesis of 1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine can be achieved through various methods. One of the most common methods involves the reaction of 1-benzylpiperazine with sodium nitrite in the presence of sulfuric acid and water. The resulting compound is then treated with sodium sulfite to yield the final product.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(2-nitrophenyl)piperazine has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit antitumor, antiviral, and antibacterial activities. Additionally, this compound has been shown to have potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-benzylsulfonyl-4-(2-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-20(22)17-9-5-4-8-16(17)18-10-12-19(13-11-18)25(23,24)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBDQJCKYVOREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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